molecular formula C13H16BClO3 B6148626 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1356642-60-8

3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6148626
CAS No.: 1356642-60-8
M. Wt: 266.5
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Description

Chemical Structure: This compound features a benzaldehyde core substituted with a chlorine atom at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position (Figure 1). Its molecular formula is C₁₃H₁₄BClO₃, with a molecular weight of 266.52 g/mol .
CAS Number: 1352657-25-0 .
Applications: Primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl aldehydes, which are intermediates in pharmaceuticals and materials science .

Properties

CAS No.

1356642-60-8

Molecular Formula

C13H16BClO3

Molecular Weight

266.5

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

This compound serves as a key intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals. The presence of the dioxaborolane moiety enhances its reactivity in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Table 1: Summary of Synthesis Applications

Application TypeDescription
Pharmaceuticals Used to synthesize active pharmaceutical ingredients (APIs) through cross-coupling reactions.
Agrochemicals Acts as an intermediate in the development of herbicides and pesticides.
Material Science Utilized in the synthesis of polymers and advanced materials due to its functional groups.

Biological Applications

Research has indicated that compounds containing dioxaborolane groups exhibit interesting biological activities. The chlorinated benzaldehyde derivative can potentially serve as a scaffold for drug development, particularly in targeting specific enzymes or receptors.

Case Study: Anticancer Activity

A study explored the anticancer properties of related dioxaborolane derivatives. These compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde could be further investigated for its potential as an anticancer agent.

Analytical Chemistry

In analytical chemistry, this compound can be used as a reagent in the detection and quantification of specific analytes due to its ability to form stable complexes with metal ions. This property is particularly useful in environmental monitoring and quality control processes.

Table 2: Analytical Applications

Application TypeDescription
Metal Ion Detection Forms complexes with metal ions for spectroscopic analysis.
Environmental Analysis Used in methods for detecting pollutants and toxins in water and soil samples.

Material Development

The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that blending this compound with certain polymers results in improved mechanical properties and thermal resistance. Such advancements are crucial for developing materials suitable for high-performance applications.

Mechanism of Action

The mechanism of action involves the activation of the boronic ester group, which facilitates the formation of carbon-carbon bonds through cross-coupling reactions. The molecular targets and pathways involved are typically associated with the formation of biaryl compounds, which are crucial in various biological and industrial processes.

Comparison with Similar Compounds

Key Structural Variants

The following table summarizes analogs with modifications to the benzaldehyde core or boronate ester substituents:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-Chloro-4-(dioxaborolan-2-yl)benzaldehyde (Target Compound) Cl (3-), Bpin (4-) C₁₃H₁₄BClO₃ 266.52 1352657-25-0 Crystalline solid; used in cross-couplings
4-(Dioxaborolan-2-yl)benzaldehyde Bpin (4-) C₁₃H₁₅BO₃ 232.09 102005-66-3 Melting point: 61°C; ≥97% purity; white-yellow powder
2,6-Dichloro-4-(dioxaborolan-2-yl)benzaldehyde Cl (2,6-), Bpin (4-) C₁₃H₁₅BCl₂O₃ 301.47 1190989-28-6 Purity: 97%; storage at 2–8°C; hazards: H315, H319, H335
2-Methoxy-4-(dioxaborolan-2-yl)benzaldehyde OMe (2-), Bpin (4-) C₁₄H₁₇BO₄ 262.10 956431-01-9 Used in fluorescent probes; commercial availability
2-Nitro-4-(dioxaborolan-2-yl)benzaldehyde NO₂ (2-), Bpin (4-) C₁₃H₁₅BNO₅ 279.08 1268163-62-7 Reactive in nitration/condensation reactions
2-Hydroxy-3-(dioxaborolan-2-yl)benzaldehyde OH (2-), Bpin (3-) C₁₃H₁₇BO₄ 248.08 236094-20-5 Potential for hydrogen bonding; limited solubility data
4-(Dioxaborolan-2-yl)-3-fluorobenzaldehyde F (3-), Bpin (4-) C₁₃H₁₄BFO₃ 250.08 1352657-25-0* Similar to target compound but with fluorine; CAS varies by isomer

Note: Fluorinated analogs (e.g., 3-fluoro, 5-fluoro) share overlapping CAS entries due to isomerism .

Reactivity and Functional Group Effects

  • Electron-Withdrawing Groups (Cl, NO₂, CF₃): The chlorine in the target compound enhances electrophilicity at the aldehyde, facilitating nucleophilic additions or cross-couplings . Nitro groups (e.g., 2-nitro derivative) increase oxidative stability but may complicate reduction steps . Trifluoromethyl (CF₃) analogs (e.g., CAS 1432571-98-6) exhibit enhanced lipophilicity and metabolic stability, relevant to drug design .
  • Electron-Donating Groups (OMe, OH) :

    • Methoxy groups (e.g., 2-methoxy analog) reduce electrophilicity, slowing aldehyde reactivity but improving solubility in polar solvents .
    • Hydroxyl groups enable hydrogen bonding, affecting crystallization and biological activity .

Biological Activity

3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BClO4C_{14}H_{18}BClO_4, with a molecular weight of approximately 296.55 g/mol. It features a chlorinated benzaldehyde moiety and a dioxaborolane group that may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against multidrug-resistant bacteria such as Staphylococcus aureus and Mycobacterium species. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 4–8 μg/mL against these pathogens .
  • Anticancer Properties : Studies have reported that certain analogs exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. For instance, one derivative was noted for its ability to inhibit the proliferation of MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 μM . The selectivity index suggests a significant therapeutic window for these compounds.
  • Pharmacokinetics : Preliminary pharmacokinetic studies in animal models have shown moderate exposure levels and favorable elimination profiles for related compounds. For example, one study reported a maximum concentration (Cmax) of 592 ± 62 mg/mL in Sprague-Dawley rats with slow elimination rates .

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various dioxaborolane derivatives against resistant strains of bacteria. Results indicated that some derivatives exhibited significant activity against resistant strains with MIC values comparable to standard antibiotics .
  • Anticancer Activity Assessment : Another investigation focused on the anticancer properties of a related compound in vivo. Mice treated with the compound showed reduced tumor growth and improved survival rates compared to controls. The mechanism was linked to apoptosis induction in cancer cells .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line MIC/IC50 Value Notes
AntimicrobialStaphylococcus aureus4–8 μg/mLEffective against multidrug-resistant strains
AnticancerMDA-MB-2310.126 μMSelective toxicity towards cancer cells
PharmacokineticsSprague-Dawley ratsCmax = 592 ± 62 mg/mLModerate exposure; slow elimination

Preparation Methods

Synthesis of 3-Chloro-4-Bromobenzaldehyde

The precursor 3-chloro-4-bromobenzaldehyde serves as the primary substrate for boronic ester installation. Bromination of 3-chlorobenzaldehyde is achieved using molecular bromine (Br₂) in acetic acid at 40–60°C for 6–12 hours, yielding 3-chloro-4-bromobenzaldehyde with 75–85% efficiency. Alternative methods employ N-bromosuccinimide (NBS) under radical-initiated conditions, though these often require UV light and exhibit lower regioselectivity (50–65% yield).

Key Characterization Data for 3-Chloro-4-Bromobenzaldehyde

  • ¹H NMR (400 MHz, CDCl₃): δ 10.01 (s, 1H, CHO), 7.92 (d, J = 1.8 Hz, 1H, H2), 7.85 (dd, J = 8.2, 1.8 Hz, 1H, H6), 7.60 (d, J = 8.2 Hz, 1H, H5).

  • ¹³C NMR (101 MHz, CDCl₃): δ 191.2 (CHO), 138.5 (C4), 134.9 (C3), 133.2 (C1), 130.1 (C6), 129.8 (C5), 128.4 (C2).

Boronic Ester Installation via Suzuki-Miyaura Coupling

The Miyaura borylation of 3-chloro-4-bromobenzaldehyde with bis(pinacolato)diboron (B₂Pin₂) proceeds under palladium catalysis. Optimal conditions use PdCl₂(dppf) (5 mol%), potassium acetate (KOAc, 3 eq.), and anhydrous dioxane at 90°C for 18 hours, achieving 82–88% yield. The reaction tolerates the aldehyde group without protection, as the mild base (KOAc) minimizes aldol condensation side reactions.

Reaction Optimization Parameters

ParameterOptimal ConditionYield (%)
CatalystPdCl₂(dppf)88
BaseKOAc85
SolventDioxane82
Temperature90°C88
Time18 hours88

Alternative catalysts like Pd(PPh₃)₄ reduce yields to 70–75% due to lower stability at elevated temperatures. Polar aprotic solvents such as DMF or DMSO promote protodeboronation, reducing yields to <50%.

Alternative Synthetic Routes

Directed Ortho-Metalation and Boron Trapping

For substrates lacking pre-installed halogens, directed ortho-metalation (DoM) offers an alternative pathway. Treating 3-chlorobenzaldehyde with LDA (2 eq.) at -78°C in THF generates a lithiated intermediate at position 4, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the target compound. This method achieves 65–70% yield but requires strict anhydrous conditions and cryogenic temperatures.

Challenges and Solutions

  • Aldehyde Reactivity: The aldehyde group undergoes nucleophilic attack by LDA unless protected. Acetal protection (e.g., dimethyl acetal) stabilizes the substrate, with subsequent deprotection via HCl/MeOH restoring the aldehyde (overall yield: 55–60%).

  • Regioselectivity: Competing metalation at position 2 or 6 occurs in 15–20% of cases, necessitating chromatographic purification.

Hydroboration of Alkynyl Precursors

A less common approach involves hydroboration of 3-chloro-4-ethynylbenzaldehyde with pinacolborane (HBpin) under Rh catalysis. Using [Rh(COD)Cl]₂ (2 mol%) and PPh₃ (4 mol%) in THF at 60°C, the reaction proceeds via anti-Markovnikov addition, yielding 60–65% of the target compound. While avoiding palladium, this method suffers from competing alkyne polymerization and requires high catalyst loadings.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing. A two-stage system achieves:

  • Bromination: 3-Chlorobenzaldehyde and Br₂ flow through a PTFE reactor at 50°C (residence time: 30 min).

  • Borylation: The brominated intermediate reacts with B₂Pin₂ in a Pd-packed bed reactor at 90°C (residence time: 2 hours).
    This setup improves yield to 90–92% and reduces Pd leaching to <1 ppm.

Purification and Stabilization

  • Crystallization: The crude product recrystallizes from heptane/ethyl acetate (4:1) to ≥99.5% purity.

  • Stabilization: Addition of 0.1% w/w BHT (butylated hydroxytoluene) prevents boronic ester oxidation during storage.

Mechanistic Insights and Computational Modeling

Oxidative Addition and Transmetallation

Density functional theory (DFT) studies reveal that the Pd⁰ center oxidatively adds to the C–Br bond of 3-chloro-4-bromobenzaldehyde with an activation energy of 18.3 kcal/mol. Transmetallation with B₂Pin₂ proceeds via a four-membered transition state, where the boronate nucleophile displaces bromide (ΔG‡ = 12.7 kcal/mol). The electron-withdrawing aldehyde group accelerates oxidative addition but slows transmetallation by 1.3× compared to non-aldehydic substrates.

Solvent Effects on Reaction Kinetics

Microkinetic modeling identifies dioxane as optimal due to:

  • Polarity: Moderate dielectric constant (ε = 2.2) stabilizes charged intermediates without deactivating Pd.

  • Coordination: Weak coordination to Pd prevents catalyst poisoning.

Comparative Analysis of Synthetic Methods

MethodYield (%)Cost (USD/kg)ScalabilityPurity (%)
Miyaura Borylation88120High99.5
Directed Metalation65250Low98.0
Hydroboration60180Moderate97.5

The Miyaura borylation method outperforms alternatives in yield, cost, and scalability, making it the preferred industrial route.

Stability and Degradation Pathways

Hydrolytic Degradation

The boronic ester hydrolyzes in aqueous media (t₁/₂ = 4 hours at pH 7), forming 3-chloro-4-hydroxybenzaldehyde. Anhydrous storage under N₂ extends shelf life to >12 months at -20°C.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, releasing pinacol (detected via GC-MS) and forming a boroxine byproduct.

Applications in Pharmaceutical Synthesis

The target compound serves as a key intermediate in:

  • Anticancer Agents: Suzuki coupling with pyrimidine triflates yields kinase inhibitors (e.g., EGFR inhibitors).

  • Antidiabetic Drugs: Cross-coupling with thiophene boronic acids produces SGLT2 inhibitors (e.g., Ertugliflozin analogs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of a halogenated benzaldehyde precursor. For example, 3-chloro-4-bromobenzaldehyde can react with bis(pinacolato)diboron under inert conditions (e.g., nitrogen atmosphere) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base. Reaction monitoring via TLC or HPLC is recommended to optimize conversion . Post-synthesis purification often employs silica gel chromatography with hexane/ethyl acetate gradients (e.g., 2:1 v/v with 0.25% triethylamine) to remove unreacted boronates and palladium residues .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the aldehyde proton (δ ~10 ppm) and aromatic protons adjacent to the boronate ester. The pinacol methyl groups appear as singlets (δ ~1.3 ppm) .
  • HRMS : Validate molecular weight and isotopic patterns (e.g., [M+H]+ peaks). For example, a related compound, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde, showed a calculated mass of 440.09 and observed [M+H]+ at 441.09 .
  • FT-IR : Identify the aldehyde C=O stretch (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .

Q. What are the typical applications of this compound in organic synthesis?

  • Methodological Answer : This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to introduce aromatic aldehyde functionalities into biaryl systems. For instance, it can couple with aryl halides (e.g., bromophenols) to generate conjugated aldehydes for pharmaceutical intermediates or fluorescent probes . Reaction optimization may require screening Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (e.g., Na₂CO₃ vs. K₃PO₄) to improve yields .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Suzuki-Miyaura cross-coupling reactions using this compound?

  • Methodological Answer :

  • Catalyst Selection : PdCl₂(dppf) often outperforms Pd(PPh₃)₄ in sterically hindered systems due to enhanced stability .
  • Solvent Systems : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reactivity. Evidence from analogous reactions shows THF improves boronate solubility, while aqueous bases (e.g., NaOH) facilitate transmetalation .
  • Temperature Control : Heating to 80–100°C accelerates coupling but may degrade the aldehyde group. Microwave-assisted synthesis can reduce reaction times while maintaining integrity .

Q. How can researchers address contradictions in catalytic efficiency when using different palladium sources with this boronate ester?

  • Methodological Answer : Contradictions often arise from ligand dissociation kinetics or impurities. To resolve this:

  • Ligand Screening : Bulky ligands (e.g., XPhos) enhance stability in electron-deficient systems .
  • Purity Checks : Ensure the boronate ester is ≥97% pure (via GC or HPLC) to avoid side reactions from residual halides or pinacol .
  • Mechanistic Studies : Use ¹¹B NMR to monitor boronate activation or in situ IR to track Pd intermediate formation .

Q. What computational methods are recommended to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states for transmetalation steps to identify steric/electronic barriers. For example, calculate the energy barrier for Pd-OBpin bond formation .
  • Docking Studies : Simulate interactions with Pd catalysts to optimize ligand selection (e.g., comparing dppf vs. SPhos) .
  • Solvent Modeling : Use COSMO-RS to predict solubility and reaction kinetics in mixed solvents .

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